molecular formula C11H10N2O B1337422 5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one

5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one

Cat. No.: B1337422
M. Wt: 186.21 g/mol
InChI Key: FATNUJIDKOPJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions to form the desired pyridoindole structure .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups .

Scientific Research Applications

5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular pathways that are crucial for the survival of cancer cells. Molecular docking studies have shown that it can bind to the active sites of target proteins, thereby inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H,9H-Pyrido[3,2-b]indol-9-one is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .

Properties

IUPAC Name

5,6,7,8-tetrahydropyrido[3,2-b]indol-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-9-5-1-3-7-10(9)11-8(13-7)4-2-6-12-11/h2,4,6,13H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATNUJIDKOPJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(N2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.